
Benzene, (cyclopentylmethyl)-
Descripción general
Descripción
“Benzene, (cyclopentylmethyl)-” is a derivative of benzene, which is an organic aromatic compound and parent compound of numerous important aromatic compounds . Benzene is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene . It is highly toxic and is a known carcinogen .
Synthesis Analysis
The synthesis of benzene derivatives like “Benzene, (cyclopentylmethyl)-” involves various chemical reactions. For instance, benzene can be synthesized from benzoic acid through a process involving heating with lime . The synthesis of polysubstituted benzenes involves planning a sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings .Molecular Structure Analysis
Benzene has a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length . The structure of benzene is explained in terms of delocalization of six of its electrons, where delocalization refers to the attraction of an electron by all six carbons of the ring instead of just one or two of them .Chemical Reactions Analysis
Benzene undergoes a variety of chemical reactions. Most of the reactions of benzene belong to a class called electrophilic aromatic substitution that leaves the ring itself intact but replaces one of the attached hydrogens . A reaction map of over 25 different organic chemistry reactions of benzene and related compounds allows for easy synthetic planning .Physical and Chemical Properties Analysis
Benzene is a colorless liquid with a characteristic odor. It is primarily used in the production of polystyrene. It is highly toxic and is a known carcinogen; exposure to it may cause leukemia . The chemical shifts of aromatic protons in benzene are also noteworthy .Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
- Benzene hydrogenation has been explored using Pt nanoparticles, showing distinct product selectivities based on nanoparticle shapes. Cuboctahedral nanoparticles resulted in both cyclohexane and cyclohexene, whereas cubic nanoparticles yielded only cyclohexane. This aligns with earlier findings on single-crystal Pt surfaces, demonstrating the shape influence in catalytic reactions (Bratlie et al., 2007).
Energy and Battery Technology
- Cyclohexyl benzene has been studied as an electrolyte additive for lithium-ion batteries, offering overcharge protection. It polymerizes electrochemically under overcharge conditions, forming a blocking polymer between the separator and cathode, which effectively halts overcharging (Xu et al., 2008).
Chemical Synthesis and Material Science
- A comprehensive review of benzene partial hydrogenation to cyclohexene highlights the technical challenges and economic significance of this reaction. Focused on sustainable chemistry, it emphasizes the role of ruthenium-catalyzed liquid phase batch hydrogenation (Foppa & Dupont, 2015).
- Hexaarylbenzenes, derivatives of benzene, have been synthesized using C-H activation, cross-coupling, and cycloaddition reactions. This represents a significant advancement in the synthesis of multisubstituted benzenes, expanding the potential for benzene derivatives in various applications (Suzuki et al., 2015).
Environmental and Health Studies
- The metabolism and toxicity of benzene have been extensively reviewed, outlining its roles as an industrial chemical, environmental pollutant, genotoxin, hematotoxin, and carcinogen. This work is essential for understanding the health implications of benzene and guiding safety protocols (Kalf, 1987).
Membrane Technology
- Research on the separation of benzene and cyclohexane using supported liquid membranes based on ionic liquids has been conducted. This study is crucial for the chemical industry, given the challenge of separating these two substances due to their similar volatilities (Matsumoto et al., 2009).
Mecanismo De Acción
Safety and Hazards
Benzene is highly toxic and is a known carcinogen; exposure to it may cause leukemia . There are strict controls on benzene emissions due to its toxicity . For “(Cyclopentylmethyl)benzene”, it is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions in the field of benzene and its derivatives involve the application of green chemicals. The replacement study of conventional petrochemical solvents with green solvents is being discussed . This includes solvents such as cyclopentyl methyl ether (CPME), which could potentially replace conventional solvents in the chemical industry .
Propiedades
IUPAC Name |
cyclopentylmethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAUXNSLVPBVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305082 | |
| Record name | Benzene, (cyclopentylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4410-78-0 | |
| Record name | (Cyclopentylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (cyclopentylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (cyclopentylmethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (cyclopentylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


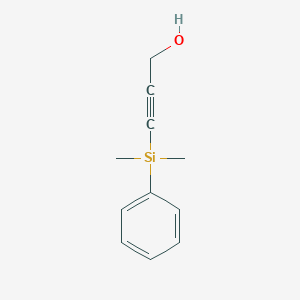
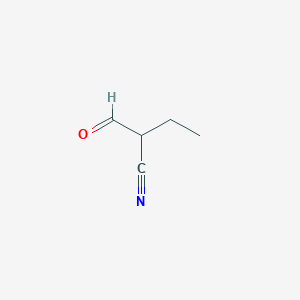

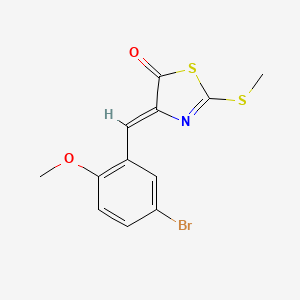
![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)
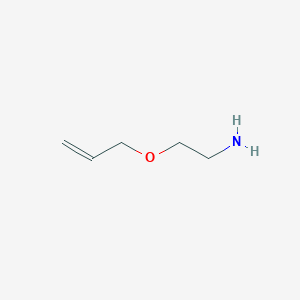
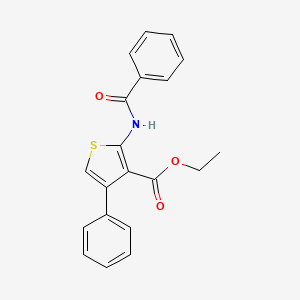
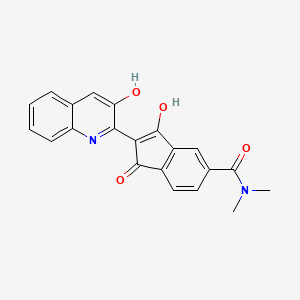
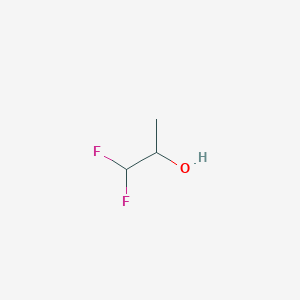
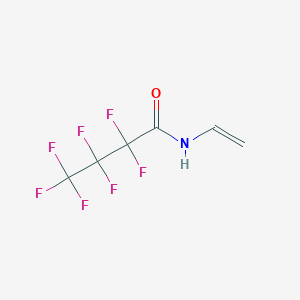
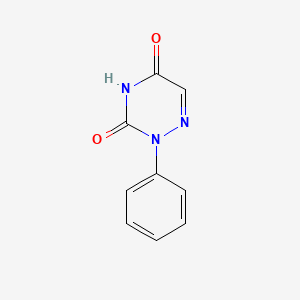
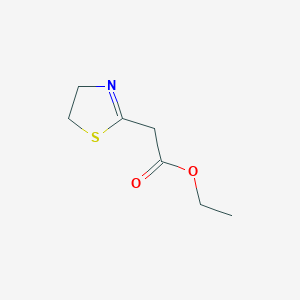
![Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester](/img/structure/B3052653.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)
